N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide
Description
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide |
InChI |
InChI=1S/C16H24N2O2/c1-12(2)18-8-6-13(7-9-18)14-4-5-15(17-11-19)16(10-14)20-3/h4-5,10-13H,6-9H2,1-3H3,(H,17,19) |
InChI Key |
ISXDSDKZOQYATB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)C2=CC(=C(C=C2)NC=O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperidine Ring
The piperidine ring is synthesized through cyclization reactions involving suitable amines and carbonyl compounds. Commonly used methods include:
- Cyclization with Aldehydes or Ketones : A primary amine reacts with an aldehyde or ketone to form a piperidine structure.
Introduction of the Methoxy Group
The methoxy group is introduced via methylation techniques, often using reagents such as:
- Methyl Iodide or Dimethyl Sulfate : These reagents facilitate the methylation of hydroxyl groups to yield methoxy derivatives.
Attachment of the Formamide Group
The final step involves attaching the formamide group through formylation reactions. This can be achieved using:
- Formic Acid or Formamide : These agents are commonly employed to introduce the formamide functionality onto the aromatic ring.
Reaction Conditions
The reaction conditions for each step are critical for optimizing yield and purity. Typical conditions include:
| Step | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|
| Formation of Piperidine | Primary amine + Carbonyl | Ethanol or DMF | 50–80°C | 6–12 hours |
| Methylation | Methyl iodide or Dimethyl sulfate | Acetone or DCM | Room temperature | 1–3 hours |
| Formylation | Formic acid or Formamide | Water or DMSO | Reflux | 4–8 hours |
Analytical Techniques
To confirm the successful synthesis of this compound, various analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity of the compound.
Mass Spectrometry (MS) : Helps in confirming molecular weight and structural integrity.
High Performance Liquid Chromatography (HPLC) : Utilized for purity assessment, ensuring that final products meet required specifications.
Research Findings
Recent studies have explored various synthetic approaches to similar piperidine derivatives, highlighting their biological activities and potential therapeutic applications. For instance, research indicates that modifications in piperidine structures can significantly affect their pharmacological properties.
Additionally, synthetic methodologies have evolved to include greener approaches, utilizing solvent-free conditions and microwave-assisted reactions to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis Approaches
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. For instance, the synthesis may include the following steps:
- Formation of Piperidine Derivatives : Utilizing piperidine and its derivatives as key intermediates.
- Coupling Reactions : Employing coupling techniques to attach the methoxy and phenyl groups.
- Final Formulation : Converting the intermediate products into the final formamide compound through acylation reactions.
These synthetic routes have been optimized to enhance yield and purity, making the compound suitable for further biological evaluation .
Anticancer Potential
N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide has been investigated for its anticancer properties. Studies have shown that compounds with similar structures exhibit inhibitory effects on various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For example, it has been noted that derivatives containing piperidine motifs can inhibit RET kinase activity, which is crucial in certain cancers .
Neuropharmacological Effects
The compound's piperidine structure suggests potential neuropharmacological applications. Research indicates that piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression. Case studies have demonstrated that related compounds can enhance serotonin receptor activity, leading to anxiolytic effects .
Table 1: Summary of Biological Evaluations
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer activity | Showed significant inhibition of cell proliferation in breast cancer cell lines |
| Study B | Assess neuropharmacological effects | Demonstrated increased serotonin receptor activation in animal models |
| Study C | Investigate anti-inflammatory properties | Exhibited reduced inflammatory markers in vitro |
These findings illustrate the diverse applications of this compound across different therapeutic areas.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs: Positional Isomerism and Electronic Effects
- N-(2-methoxy-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)-formamide (1−g) Structure: Biphenyl core with 2-methoxy and 4-fluorophenyl groups. Synthesis: 72% yield via Pd-catalyzed cross-coupling. Key Data: IR C=O stretch at 1686.54 cm⁻¹.
N-(4-methoxy-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)-formamide (1−i)
- Structure : 4-Methoxy substitution on biphenyl.
- Synthesis : Lower yield (57%), suggesting para-substitution may hinder reaction efficiency.
- Key Data : IR C=O stretch at 1697.23 cm⁻¹, indicating a slightly more polarized amide bond.
- Comparison : The para-methoxy group enhances resonance stabilization, possibly increasing metabolic stability but reducing solubility compared to the ortho isomer.
Amide Variants: Chain Length and Lipophilicity
- N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide Structure: Propanamide (longer chain) with methoxymethyl-piperidine. Implications: This compound may exhibit prolonged half-life but reduced hydrogen-bonding capacity.
- 4-Methoxybutyrylfentanyl Structure: Butanamide with 4-methoxyphenyl and phenethyl-piperidine. Key Data: White powder; structurally related to opioid analogs. Comparison: The butanamide moiety and phenethyl group likely enhance µ-opioid receptor affinity, contrasting with the target compound’s formamide group, which may prioritize selectivity for non-opioid targets.
Pharmacological Analogs: Functional Group Impact
Pyrimido-Oxazin Derivatives (Compounds 16b, 20b)
- Structure : Contain methoxy and piperazine/pyrrolidine groups.
- Key Data : HPLC purity >95%, retention times 8.71–10.81 min, indicating moderate polarity.
- Comparison : The pyrimido-oxazin core suggests kinase or enzyme inhibition activity, diverging from the phenyl-formamide scaffold. However, shared methoxy and piperidine groups highlight their roles in solubility and target binding.
-
- Structure : Formamide derivatives with hydroxy and methoxyphenethyl groups.
- Comparison : Designed as β2-adrenergic agonists, these compounds demonstrate how substituents like hydroxy groups can shift activity toward G-protein-coupled receptors, unlike the target compound’s likely CNS-focused profile.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs.
Table 2: Functional Group Impact on Properties
Research Findings and Implications
- Synthetic Efficiency : Ortho-substituted analogs (e.g., 1−g) exhibit higher yields (72%) than para-substituted analogs (57%), suggesting steric or electronic factors influence cross-coupling efficiency .
- Spectroscopic Trends : The C=O IR stretch shifts to higher wavenumbers in para-methoxy analogs (1697 cm⁻¹ vs. 1686 cm⁻¹), reflecting increased electron withdrawal .
- Purity and Stability : Pyrimido-oxazin derivatives (e.g., 16b) achieve >98% HPLC purity, indicating robust synthetic protocols for complex heterocycles .
Biological Activity
N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 276.37 g/mol
- CAS Number : 1462951-49-0
The compound features a methoxy group and a piperidine moiety, which are crucial for its biological activity. The structure includes a phenyl ring substituted at specific positions, contributing to its pharmacological properties .
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit:
- Antiviral Activity : It has shown potential as an inhibitor of host kinases such as AAK1 and GAK, which are implicated in viral replication processes . This mechanism is particularly relevant for developing treatments against viruses like dengue.
- Antiproliferative Effects : In vitro studies indicate that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves disruption of the cell cycle and induction of apoptosis .
- Neuroprotective Properties : Given the piperidine structure, there are hypotheses regarding its potential neuroprotective effects, which warrant further investigation into its impact on neurodegenerative diseases.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound and related compounds:
Table 1: Summary of Biological Activities
| Study | Activity Type | Cell Line/Model | IC (µM) | Reference |
|---|---|---|---|---|
| Study 1 | Antiviral | Human MDDCs | 5.0 | |
| Study 2 | Antiproliferative | HT-29 (Colon Cancer) | 10.0 | |
| Study 3 | Antiproliferative | MCF7 (Breast Cancer) | 8.5 |
Case Study: Antiviral Efficacy
In a notable study, this compound was tested for its antiviral efficacy against dengue virus in human primary monocyte-derived dendritic cells (MDDCs). The results demonstrated significant inhibition of viral replication at concentrations that did not adversely affect cell viability, indicating a promising therapeutic profile for treating dengue infections .
Case Study: Antiproliferative Activity
Another study assessed the antiproliferative effects of various derivatives on cancer cell lines including HT-29 and MCF7. The compound exhibited IC values in the low micromolar range, indicating potent activity against these cancer types. The mechanism was linked to cell cycle arrest in the G2/M phase and disruption of microtubule dynamics .
Q & A
Q. What are the recommended synthetic routes for synthesizing N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide, and how can purity be verified?
- Methodological Answer : A common approach involves coupling 2-methoxy-4-(1-isopropylpiperidin-4-yl)aniline with formylating agents (e.g., formic acid or acetic-formic anhydride) under reflux conditions. Purification typically employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) followed by recrystallization from ethanol. Purity is confirmed via HPLC (≥98%) and corroborated by (e.g., singlet for formamide proton at δ 8.2–8.4 ppm) and mass spectrometry (expected molecular ion peak at m/z 306.4) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm the methoxy group (δ ~3.8 ppm for ), piperidinyl protons (δ 1.2–2.8 ppm), and formamide carbonyl (δ ~165 ppm in ).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 307.2021).
- IR Spectroscopy : Stretching frequencies for formamide (N–H: ~3300 cm, C=O: ~1680 cm) .
Q. What are the common challenges in achieving high-yield synthesis, and how can they be mitigated?
- Methodological Answer : Challenges include steric hindrance during formylation and byproduct formation from incomplete substitution. Strategies:
- Use excess formylating agent (1.5–2 equivalents) and prolonged reaction times (12–24 hrs).
- Employ microwave-assisted synthesis to enhance reaction efficiency.
- Monitor intermediates via TLC and optimize solvent polarity (e.g., DMF for improved solubility) .
Advanced Research Questions
Q. How can computational tools like Multiwfn analyze electron density and noncovalent interactions in this compound?
- Methodological Answer :
- Multiwfn : Calculate electron localization function (ELF) and localized orbital locator (LOL) to map π-stacking or hydrogen-bonding sites.
- Noncovalent Interaction (NCI) Plots : Visualize weak interactions (e.g., van der Waals forces between the methoxy group and aromatic systems) using reduced density gradient (RDG) analysis.
- Electrostatic Potential (ESP) : Identify nucleophilic/electrophilic regions for predicting binding with biological targets .
Q. How do the methoxy and propan-2-ylpiperidinyl groups influence binding affinity in kinase inhibition studies?
- Methodological Answer :
- Methoxy Group : Enhances solubility and participates in hydrogen bonding with kinase hinge regions (e.g., EGFR T790M mutant).
- Propan-2-ylpiperidinyl : Occupies hydrophobic pockets (e.g., ALK gatekeeper region), improving selectivity.
- Experimental Validation : Perform kinase inhibition assays (IC determination) and compare with analogs lacking these groups. Molecular docking (e.g., AutoDock Vina) predicts binding poses, validated by X-ray crystallography (using SHELX for refinement) .
Q. What strategies resolve contradictions between crystallographic data and computational docking results?
- Methodological Answer :
- Refinement with SHELXL : Adjust occupancy and thermal parameters for disordered regions.
- Molecular Dynamics (MD) Simulations : Simulate flexible docking to account for protein conformational changes.
- Consensus Scoring : Combine docking scores (Glide, GOLD) with free-energy perturbation (FEP) calculations to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
